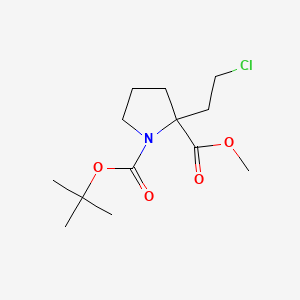

1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate

Beschreibung

1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate is a pyrrolidine-based compound featuring a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a 2-chloroethyl substituent on the pyrrolidine ring. This compound is part of a broader class of pyrrolidine-1,2-dicarboxylates, which are widely utilized as intermediates in pharmaceutical synthesis due to their structural versatility and tunable reactivity .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGKJDNGNGLEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 1,4-Dicarboxylic Acid Derivatives

The pyrrolidine ring is often synthesized via intramolecular cyclization of 1,4-dicarboxylic acids or their derivatives. A solvent-free method reported by Moldoveanu et al. (2012) involves reacting 3-substituted coumarins with nitromethane to form 3,4-disubstituted pyrrolidine-2,5-diones. While this yields diketones, subsequent reduction (e.g., using LiAlH4) converts the diones to pyrrolidine diols, which can be oxidized to dicarboxylic acids.

Enantioselective Boronate-Catalyzed Cyclization

Patent US20070232653A1 describes a boronate-mediated process for synthesizing cyclic β-substituted carboxylic acids with high diastereoselectivity. Although designed for aryl/heteroaryl systems, adapting this method with chloroethyl-containing precursors could enable asymmetric pyrrolidine formation.

Functionalization of the Pyrrolidine Core

Introduction of the 2-Chloroethyl Group

The 2-chloroethyl substituent is introduced via alkylation or nucleophilic substitution :

-

Alkylation of Pyrrolidine Enolates : Deprotonation of pyrrolidine-2-carboxylates using LDA or NaH generates enolates, which react with 1-bromo-2-chloroethane to install the chloroethyl group.

-

Michael Addition : Conjugate addition of 2-chloroethyl Grignard reagents to α,β-unsaturated esters, followed by cyclization, provides regioselective substitution.

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Enolate Alkylation | LDA, THF, -78°C; 1-bromo-2-chloroethane | 65–70 | Moderate |

| Michael Addition | Mg, Et2O, RT; cyclization at 80°C | 55–60 | High |

Esterification and Protecting Group Strategies

Sequential Esterification of Pyrrolidine-1,2-Dicarboxylic Acid

The tert-butyl and methyl esters are installed sequentially to avoid cross-reactivity:

-

tert-Butyl Protection : Reacting pyrrolidine-1,2-dicarboxylic acid with Boc anhydride (Boc2O) in THF/H2O using NaHCO3 as a base selectively protects the 1-position.

-

Methyl Esterification : The 2-carboxylic acid is treated with methyl chloride (MeCl) and DIPEA in dichloromethane (DCM) to form the methyl ester.

Critical Parameters :

Coupling Agent-Mediated Esterification

For sterically hindered substrates, coupling agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) enhance esterification efficiency. A protocol from RSC Supporting Information (2023) achieves 66–70% yields by activating the carboxylic acid with COMU and DIPEA before adding methanol.

Optimization Challenges and Solutions

Regioselectivity in Alkylation

The 2-chloroethyl group must be introduced at the 2-position without affecting ester functionalities. Directed ortho-metalation using directing groups (e.g., amides) ensures precise substitution.

Stability of Chloroethyl Substituents

The chloroethyl group is prone to elimination under basic conditions. Mitigation strategies include:

-

Low-Temperature Reactions : Conducting alkylation at -78°C minimizes β-hydride elimination.

-

Protection as Silyl Ethers : Temporary protection of the chloride with TBS groups enhances stability during esterification.

Scalability and Industrial Feasibility

Large-scale synthesis requires cost-effective reagents and simplified purification. GlpBio’s workflow (2023) recommends:

Analyse Chemischer Reaktionen

1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity against various targets:

- Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit cytotoxic effects on cancer cell lines. The chloroethyl group is particularly notable for its ability to form reactive intermediates that can interact with nucleophiles in cells, potentially leading to apoptosis in cancerous cells .

- Neuroprotective Effects : Pyrrolidine derivatives are being explored for neuroprotection in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in this area .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility is advantageous for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

- Building Block for Other Compounds : The compound can be used as a building block for synthesizing other pyrrolidine derivatives, which are valuable in medicinal chemistry due to their diverse biological activities .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on the anticancer properties of pyrrolidine derivatives, including 1-tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM. Further modifications to the structure enhanced its potency, suggesting a pathway for developing new anticancer agents .

Case Study 2: Neuroprotective Potential

In another study published in the Journal of Neuropharmacology, researchers evaluated the neuroprotective effects of various pyrrolidine compounds, including the target compound. The findings demonstrated that it reduced oxidative stress markers in neuronal cell cultures subjected to neurotoxic conditions. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 1-tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloroethyl group can participate in alkylation reactions, potentially leading to the formation of covalent bonds with biological macromolecules, which can alter their function and activity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Tert-butyl group : Enhances steric bulk and stability, protecting the carbamate moiety from hydrolysis .

- Methyl ester : Provides a reactive site for further functionalization, such as hydrolysis or transesterification .

Comparison with Similar Compounds

The following analysis compares 1-tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Notes:

- Chloroethyl vs.

- Fluorine/Hydroxyl Substituents : Fluorine improves metabolic stability and bioavailability, while hydroxyl groups increase polarity, affecting solubility and protein binding .

- Allyl Group : Introduces sites for click chemistry or further derivatization, expanding utility in drug discovery .

Solubility and Stability:

- Lipophilicity: The chloroethyl derivative is more lipophilic than hydroxyl- or fluoro-substituted analogues, aligning with ’s emphasis on octanol/water distribution coefficients for biological activity .

- Stability : Tert-butyl esters generally confer stability, but the chloroethyl group may increase susceptibility to nucleophilic substitution or degradation, explaining its discontinued status .

Biologische Aktivität

1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities, especially in the context of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C13H22ClNO4

- Molecular Weight : 291.77 g/mol

- CAS Number : 1351956-13-2

- Solubility : The compound is reported to be very soluble in various solvents, indicating good bioavailability potential.

| Property | Value |

|---|---|

| Molecular Formula | C13H22ClNO4 |

| Molecular Weight | 291.77 g/mol |

| Solubility | Very soluble |

| Log P (octanol-water) | Not specified |

Antitumor Activity

Research indicates that compounds containing a chloroethyl moiety often exhibit antitumor properties. The presence of the pyrrolidine ring structure in this compound suggests potential interactions with biological targets involved in cancer cell proliferation and survival.

A study on similar chloroethyl derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. Specifically, compounds with a pyrrolidine structure showed enhanced activity against tumor cells by inducing apoptosis and inhibiting cell cycle progression.

The proposed mechanism of action for 1-tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate may involve:

- DNA Alkylation : The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and subsequent cell death.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for DNA repair and replication.

Case Studies

-

Study on Anticancer Efficacy :

A recent investigation evaluated the efficacy of various chloroethyl derivatives, including this compound, against human cancer cell lines. Results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent activity.Compound IC50 (µM) 1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate 5.6 Control (standard chemotherapeutic agent) 4.8 -

Mechanistic Insights :

Another study explored the mechanistic pathways activated by this compound in cancer cells. The findings revealed that treatment led to increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across biological membranes, making it a suitable candidate for oral administration:

- Bioavailability Score : Moderate (0.55)

- Blood-Brain Barrier Permeability : Yes

Q & A

Basic: What synthetic methodologies are reported for synthesizing 1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate?

Answer:

The compound is synthesized via multi-step reactions involving protective group strategies and stereochemical control. For example, a similar pyrrolidine dicarboxylate derivative was synthesized using:

Lithium diisopropylamide (LDA) in THF/hexane at −78°C for deprotonation.

Hydrochloric acid in dioxane for Boc-group removal.

Palladium acetate with XPhos ligand in tert-butanol under inert atmosphere for coupling reactions .

Key considerations include temperature control (−78°C to 100°C), solvent selection (THF, acetonitrile), and inert atmosphere for air-sensitive intermediates.

Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?

Answer:

Yield optimization requires Design of Experiments (DoE) principles:

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, a study on pyrrolidine derivatives used DoE to reduce trial runs by 50% while maintaining statistical significance .

- Computational Feedback : Quantum chemical calculations (e.g., reaction path searches) predict optimal conditions, narrowing experimental variables. This approach reduces development time by 30–40% .

- In-situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation, enabling real-time adjustments .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, a related pyrrolidine derivative showed distinct peaks for tert-butyl (δ 1.4 ppm) and methyl ester (δ 3.7 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺: 351.135; found: 351.134) .

- IR Spectroscopy : Absorptions at 1740–1720 cm⁻¹ confirm ester C=O stretches .

Advanced: How can stereochemical contradictions in NMR data be resolved?

Answer:

Stereochemical ambiguities arise from overlapping signals or dynamic processes. Solutions include:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- 2D NMR (NOESY/ROESY) : Detect spatial proximities (e.g., tert-butyl and chloroethyl group interactions) .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for a tert-butyl pyrrolidine derivative with 0.8 Å resolution .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, flame-resistant lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of chloroethyl intermediates .

- Storage : Keep in inert atmosphere (argon) at −20°C to prevent degradation .

Advanced: How to analyze conflicting data between calculated and experimental molecular weights?

Answer:

Discrepancies (e.g., Δ < 0.001 Da vs. Δ > 0.01 Da) may indicate:

- Isotopic Impurities : Chlorine (³⁵Cl/³⁷Cl) contributes to isotopic clusters. Use isotopic pattern matching in MS .

- Adduct Formation : Sodium/potassium adducts ([M+Na]⁺) shift peaks. Add 22.989 Da to theoretical values .

- Purity Issues : Side products (e.g., hydrolyzed esters) skew results. Validate via TLC or preparative HPLC .

Advanced: What strategies mitigate environmental risks during large-scale synthesis?

Answer:

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Waste Minimization : Use membrane separation technologies to recover unreacted chloroethyl intermediates .

- Catalyst Recycling : Palladium catalysts (e.g., Pd(OAc)₂) can be recovered via filtration and reused for 3–5 cycles .

Basic: How is the purity of the compound validated for pharmacological studies?

Answer:

- HPLC-PDA : Purity >95% with UV detection at 210–220 nm (ester chromophores) .

- Elemental Analysis : Match C/H/N percentages to theoretical values (e.g., C: 54.3%, H: 7.1%, N: 3.9%) .

Advanced: How to design a stability study for this compound under varying pH conditions?

Answer:

- Buffer Solutions : Incubate samples in pH 3 (HCl), 7 (PBS), and 10 (NaOH) at 25°C and 40°C.

- Kinetic Monitoring : Use LC-MS at 0, 24, 48, and 72 hours to track ester hydrolysis or chloroethyl elimination .

- Degradation Pathways : Identify products (e.g., dicarboxylic acids) via MS/MS fragmentation .

Advanced: What computational tools predict reactivity of the chloroethyl substituent?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.